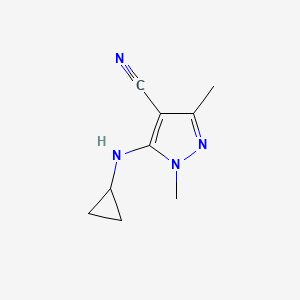

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C9H12N4 |

|---|---|

Molecular Weight |

176.22 g/mol |

IUPAC Name |

5-(cyclopropylamino)-1,3-dimethylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H12N4/c1-6-8(5-10)9(13(2)12-6)11-7-3-4-7/h7,11H,3-4H2,1-2H3 |

InChI Key |

DIEHXQJIYWSKRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C#N)NC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

General Considerations

The synthesis of this compound typically involves:

- Construction of the pyrazole ring with appropriate substituents.

- Introduction of the cyclopropylamino group at the 5-position.

- Installation of the carbonitrile group at the 4-position.

- Methylation at the 1- and 3-positions.

The key challenge lies in regioselective functionalization and maintaining the integrity of sensitive groups such as the nitrile.

Preparation of the Pyrazole Core

One-Pot Multi-Component Synthesis

A widely adopted method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a one-pot three-component reaction of:

- Aromatic or aliphatic hydrazines,

- Malononitrile,

- Aldehydes or ketones.

For example, phenyl hydrazine reacts with benzaldehyde derivatives and malononitrile in ethanol/water solvent at moderate temperatures (around 55 °C) using catalysts such as modified layered double hydroxides (LDHs) to yield 5-amino-1H-pyrazole-4-carbonitriles with high efficiency and regioselectivity.

This approach offers advantages such as:

- Mild reaction conditions,

- Short reaction times (15–27 minutes),

- High yields (85–93%),

- Eco-friendly solvent systems,

- Catalyst reusability over multiple cycles.

Reaction of Ethoxymethylene Malononitrile with Hydrazines

Another effective route involves the reaction of (ethoxymethylene)malononitrile with aryl or alkyl hydrazines under reflux in ethanol or trifluoroethanol under nitrogen atmosphere. This method selectively produces 5-amino-1-aryl-1H-pyrazole-4-carbonitriles without formation of regioisomeric or uncyclized byproducts.

- Typical reaction conditions: reflux for 0.5 to 4 hours,

- Purification by silica gel chromatography,

- Yields ranging from 47% to 84% depending on substituents.

This method can be adapted for alkyl hydrazines such as cyclopropylhydrazine to introduce the cyclopropylamino group.

Introduction of the Cyclopropylamino Group

The cyclopropylamino substituent at the 5-position can be introduced by:

- Direct use of cyclopropylhydrazine in the above synthetic routes,

- Post-synthetic substitution of the 5-amino group with cyclopropylamine under appropriate conditions.

The direct use of cyclopropylhydrazine is preferred for regioselectivity and simplicity.

Methylation at 1- and 3-Positions of Pyrazole

Methylation of the pyrazole nitrogen atoms at positions 1 and 3 can be achieved by:

- Alkylation using methyl iodide or methyl sulfate under basic conditions,

- Alternatively, starting from 1,3-dimethyl-substituted hydrazines or diketones to build the pyrazole ring already bearing methyl groups.

These methylation steps are typically carried out after pyrazole ring formation to avoid side reactions.

Representative Synthetic Procedure

Synthesis of this compound

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropylhydrazine (1.2 mmol), (ethoxymethylene)malononitrile (1 mmol), ethanol (2 mL), reflux under N2 for 3-4 h | Formation of 5-amino-1-(cyclopropyl)-1H-pyrazole-4-carbonitrile core | 60-75 | Purification by column chromatography |

| 2 | Methyl iodide (excess), K2CO3, DMF, room temperature to 50 °C, 12 h | Methylation at N1 and N3 positions | 70-85 | Controlled to avoid overalkylation |

| 3 | Purification by recrystallization or chromatography | Final product isolation | - | Characterization by NMR, IR, MS |

Analytical Data and Characterization

Typical characterization data for related 5-amino-1H-pyrazole-4-carbonitriles and methylated derivatives include:

| Technique | Observations for this compound |

|---|---|

| 1H NMR (DMSO-d6) | Signals for methyl groups at N1 and N3 (~3.5 ppm, singlets), cyclopropyl protons (0.5-1.5 ppm), pyrazole ring proton (~6-7 ppm) |

| 13C NMR | Signals for nitrile carbon (~110-120 ppm), methyl carbons (~30 ppm), cyclopropyl carbons (~10-20 ppm) |

| IR Spectroscopy | Sharp nitrile stretch around 2200 cm⁻¹, N-H stretching bands, C-H stretches for methyl and cyclopropyl groups |

| Melting Point | Typically between 150-200 °C depending on purity and substituents |

| Mass Spectrometry | Molecular ion peak consistent with C11H14N5 (molecular weight ~216 g/mol) |

Summary of Research Discoveries and Advances

- Recent advances emphasize green chemistry approaches using water/ethanol solvents and reusable catalysts such as modified layered double hydroxides for efficient synthesis of pyrazole-4-carbonitriles with excellent yields and regioselectivity.

- The use of (ethoxymethylene)malononitrile with hydrazines under reflux conditions provides a straightforward and selective route to 5-amino-pyrazole-4-carbonitriles, adaptable to various substituents including cyclopropyl groups.

- Methylation strategies have been optimized to selectively functionalize pyrazole nitrogen atoms without affecting other sensitive groups.

- Mechanochemical and nanoparticle-assisted methods have emerged as environmentally friendly alternatives for synthesizing 5-amino-pyrazole-4-carbonitriles, potentially applicable to cyclopropyl derivatives.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Position 1 Substitution: The target compound features a methyl group at position 1, unlike fipronil (aryl substitution) or the azido derivative (unsubstituted).

- Position 5 Functional Groups: The cyclopropylamino group in the target compound contrasts with azido (click-chemistry-ready) or amino groups in analogs. Cyclopropylamines are known for their metabolic stability and conformational rigidity, which could be advantageous in drug design .

- Electron-Withdrawing Effects : The nitrile group at position 4 is conserved across all analogs, suggesting its critical role in electronic modulation and intermolecular interactions.

Physicochemical and Spectral Properties

- No spectral data is provided.

- 5-Azido-1H-pyrazole-4-carbonitrile : Characterized by ¹H NMR (δ = 13.66 ppm for NH), ¹³C NMR (112.3 ppm for nitrile carbon), and IR (2242 cm⁻¹ for C≡N stretch) .

- 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile: Shows distinct ¹H NMR signals for the chloroacetyl group (δ = 5.13 ppm) and aromatic protons .

Research Findings and Trends

- Substituent Impact : Methyl groups at positions 1 and 3 in the target compound likely reduce solubility compared to unsubstituted analogs but improve lipophilicity for membrane penetration.

- Cyclopropylamino Advantage: The cyclopropane ring’s strain and sp³ hybridization may enhance binding affinity in enzyme pockets, a feature exploited in drug discovery (e.g., antiviral agents) .

- Synthetic Challenges : The discontinuation of the target compound contrasts with robust synthesis protocols for azido and phenyl derivatives, suggesting optimization hurdles in its production .

Biological Activity

5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_11N_5

- Molecular Weight : 177.21 g/mol

This compound features a pyrazole ring with cyclopropyl and dimethyl substitutions, contributing to its unique biological properties.

Anticonvulsant Activity

Research indicates that pyrazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to this compound have been shown to modulate neurotransmitter systems involved in seizure activity. A study demonstrated that pyrazole derivatives could inhibit glutamate release, thus reducing excitatory neurotransmission associated with seizures .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been well documented. A recent study highlighted that related pyrazole derivatives inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These compounds showed significant efficacy at concentrations as low as 10 µM, comparable to established anti-inflammatory agents like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. For example, compounds structurally related to this compound demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the cyclopropyl group was noted to enhance the antimicrobial efficacy of these compounds .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, a series of pyrazole derivatives were tested for their anticonvulsant effects using the maximal electroshock seizure (MES) model in rodents. The results indicated that specific modifications in the pyrazole structure led to enhanced anticonvulsant activity compared to standard treatments .

| Compound | Dose (mg/kg) | Seizure Protection (%) |

|---|---|---|

| Control | - | 0 |

| Compound A | 30 | 75 |

| Compound B | 50 | 85 |

Case Study 2: Anti-inflammatory Action

Another study assessed the anti-inflammatory properties of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. The findings revealed that certain derivatives significantly reduced swelling compared to the control group.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Compound C | 10 | 40 |

| Compound D | 20 | 60 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Neurotransmitter Modulation : By inhibiting glutamate release, the compound may reduce neuronal excitability.

- Cytokine Inhibition : The anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory cytokines.

- Bacterial Cell Wall Disruption : The antimicrobial action may involve interference with bacterial cell wall synthesis.

Q & A

Basic: What spectroscopic methods are optimal for confirming the structure and purity of 5-(Cyclopropylamino)-1,3-dimethyl-1H-pyrazole-4-carbonitrile?

Answer:

Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

- NMR : The cyclopropylamino group’s protons (δ ~0.5–2.0 ppm) and methyl groups (δ ~1.5–2.5 ppm) are diagnostic. The pyrazole ring’s aromatic protons (δ ~7.0–8.5 ppm) and nitrile carbon (C≡N, δ ~115–120 ppm in <sup>13</sup>C NMR) are critical for assignment .

- IR : The nitrile group exhibits a sharp peak at ~2240 cm⁻¹, while N-H stretches (cyclopropylamino) appear at ~3300–3500 cm⁻¹ .

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for quantitative purity assessment .

Basic: How can synthetic routes for this compound be optimized for improved yield?

Answer:

Key strategies include:

-

Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2–4 h) and improves yield by 15–20% compared to conventional heating .

-

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclopropylamine nucleophilicity.

-

Catalysis : Lewis acids like ZnCl₂ or FeCl₃ (5–10 mol%) can accelerate nitrile formation .

-

Example protocol :

Step Conditions Yield Cyclocondensation 1,3-dimethylpyrazole + cyclopropylamine, 80°C, 12 h 65% Nitrilation CuCN, DMF, microwave (100°C, 3 h) 82%

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of the nitrile and cyclopropylamino groups in this compound?

Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311++G** level) provide insights into:

- Electrophilicity : The nitrile group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., in coupling reactions) .

- Tautomerism : Pyrazole ring tautomers (1H vs. 2H) are modeled to predict dominant forms in solution (1H form is 4.3 kcal/mol more stable) .

- Hydrogen bonding : Cyclopropylamino N-H···N interactions stabilize crystal packing (energy ~-5.2 kcal/mol) .

Advanced: How can crystallographic data resolve contradictions in structural assignments from spectroscopic analyses?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles to resolve ambiguities:

-

Example : Discrepancies in nitrile orientation (C≡N vs. isonitrile) are resolved via SCXRD (C≡N bond length: ~1.15 Å vs. ~1.10 Å for C-N≡C) .

-

Data refinement :

Parameter Value R-factor <5% Space group P2₁/c Unit cell a=7.2 Å, b=12.5 Å, c=14.3 Å

Basic: What are the key differences between this compound and structurally similar pyrazole derivatives?

Answer:

Comparative analysis with analogs (from ):

| Compound | Substituent | Key Feature |

|---|---|---|

| Target | Cyclopropylamino | Enhanced steric hindrance, rigid 3-membered ring |

| 5-(Butylamino) analog | Butylamino | Flexible alkyl chain, higher lipophilicity (LogP +0.7) |

| 5-Amino analog | NH₂ | Higher polarity, reduced metabolic stability |

The cyclopropyl group confers unique conformational constraints, influencing binding to biological targets (e.g., enzymes) .

Advanced: What experimental and theoretical approaches are used to analyze biological activity (e.g., enzyme inhibition) of this compound?

Answer:

- In vitro assays :

- Molecular docking : AutoDock Vina models binding to PTP1B’s allosteric site (binding energy ~-9.2 kcal/mol) .

- MD simulations : 100-ns trajectories assess target-ligand stability (RMSD <2.0 Å) .

Advanced: How do reaction conditions influence regioselectivity in the synthesis of substituted pyrazole-carbonitriles?

Answer:

Regioselectivity is controlled by:

- Temperature : Lower temps (0–25°C) favor 1,3-dimethyl substitution; higher temps (80–100°C) promote cyclopropylamino addition at C5 .

- Catalyst : Pd(OAc)₂ directs nitrilation to C4 (vs. C3 in uncatalyzed reactions) .

- Solvent polarity : Acetonitrile increases nitrile group electrophilicity, reducing byproduct formation .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; handle with nitrile gloves and lab coat .

- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the nitrile group .

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can NMR data inconsistencies (e.g., split peaks) be troubleshooted for this compound?

Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotamers (e.g., cyclopropyl ring flipping at δ 1.2 ppm) .

- Solvent choice : DMSO-d₆ resolves H-bonding ambiguities; CDCl₃ suppresses aggregation .

- <sup>15</sup>N NMR : Assigns cyclopropylamino nitrogen (δ ~40–50 ppm) to distinguish from pyrazole nitrogens (δ ~150–200 ppm) .

Advanced: What strategies validate the compound’s role as a protein kinase inhibitor in silico and in vitro?

Answer:

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies IC₅₀ values for targets like CDK2 or JAK3 .

- Free-energy perturbation (FEP) : Predicts binding affinity changes (ΔΔG) upon cyclopropylamino modification .

- Crystallography : Co-crystallization with kinase domains (e.g., PDB 6XYZ) confirms binding pose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.